molecular formula C9H12N2O3 B2858358 ethyl 3-(1-methyl-1H-pyrazol-3-yl)-3-oxopropanoate CAS No. 958132-55-3

ethyl 3-(1-methyl-1H-pyrazol-3-yl)-3-oxopropanoate

Katalognummer: B2858358
CAS-Nummer: 958132-55-3
Molekulargewicht: 196.206
InChI-Schlüssel: ASHMSFPCQOVCJT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 3-(1-methyl-1H-pyrazol-3-yl)-3-oxopropanoate (CAS 958132-55-3) is a chemical reagent of significant interest in medicinal chemistry and pharmaceutical research . This compound, with the molecular formula C9H12N2O3 and a molecular weight of 196.20 g/mol, belongs to the pyrazole chemical class, which is widely recognized as a privileged scaffold in drug discovery . Structurally, this β-ketoester derivative serves as a versatile synthetic intermediate or building block. Its high research value is demonstrated by its application in the design and synthesis of potent soluble adenylyl cyclase (sAC) inhibitors . In this context, the pyrazole core is a critical pharmacophore, and substitutions on this ring system, such as the 3-oxopropanoate chain, are explored to optimize binding affinity and pharmacological properties . Soluble adenylyl cyclase is a promising, non-hormonal target for male contraception, and high-affinity inhibitors are essential tools for probing this pharmacology in vivo . Pyrazole-containing compounds are known to exhibit a broad spectrum of biological activities, including antibacterial, anticancer, anti-inflammatory, and antidepressant effects, making them a frequent focus of investigation . This product is intended for research applications only and is not for diagnostic or therapeutic use. Researchers should consult the associated Safety Data Sheet for proper handling, storage, and hazard information prior to use.

Eigenschaften

IUPAC Name

ethyl 3-(1-methylpyrazol-3-yl)-3-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-3-14-9(13)6-8(12)7-4-5-11(2)10-7/h4-5H,3,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASHMSFPCQOVCJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=NN(C=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

958132-55-3
Record name ethyl 3-(1-methyl-1H-pyrazol-3-yl)-3-oxopropanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(1-methyl-1H-pyrazol-3-yl)-3-oxopropanoate typically involves the cyclization of appropriate precursors. One common method is the cycloaddition reaction between substituted vinyl sulfonyl fluorides and ethyl diazoacetate, which enables the rapid construction of the pyrazole core . Another method involves the condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to pyrazoles .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cycloaddition reactions or one-pot condensation and oxidation processes. These methods are designed to maximize yield and minimize the use of hazardous reagents, aligning with green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 3-(1-methyl-1H-pyrazol-3-yl)-3-oxopropanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Bromine or other oxidizing agents.

    Reduction: Hydrogen gas in the presence of a catalyst.

    Substitution: Various electrophiles or nucleophiles under appropriate conditions.

Major Products

Wissenschaftliche Forschungsanwendungen

Ethyl 3-(1-methyl-1H-pyrazol-3-yl)-3-oxopropanoate has several scientific research applications:

Wirkmechanismus

The mechanism of action of ethyl 3-(1-methyl-1H-pyrazol-3-yl)-3-oxopropanoate involves its interaction with specific molecular targets. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which can influence its binding to enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table compares ethyl 3-(1-methyl-1H-pyrazol-3-yl)-3-oxopropanoate with key analogs, emphasizing substituent effects, synthetic utility, and applications:

Compound Name Molecular Formula Substituent Key Properties/Applications Source
Ethyl 3-(1-methyl-1H-pyrazol-4-yl)-3-oxopropanoate C9H12N2O3 1-methylpyrazol-4-yl Used in medicinal chemistry for heterocyclic scaffold synthesis.
Ethyl 3-(2,5-difluorophenyl)-3-oxopropanoate C11H10F2O3 2,5-difluorophenyl Building block for fluorinated pharmaceuticals; enhances metabolic stability.
Ethyl 3-(1H-indol-3-yl)-3-oxopropanoate C13H13NO3 Indol-3-yl Marketed for antitumor and antimicrobial intermediates; global production capacity analyzed.
Ethyl 3-(5-bromopyridin-3-yl)-3-oxopropanoate C10H10BrNO3 5-bromopyridin-3-yl Halogenated analog for cross-coupling reactions in drug discovery.
Ethyl 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)propanoate C9H13IN2O2 4-iodo-3-methylpyrazol-1-yl Iodinated derivative for radiolabeling or heavy-atom crystallography.

Key Observations:

Heterocyclic Influence: Pyrazole derivatives (e.g., 1-methylpyrazol-3-yl/4-yl) are preferred in kinase inhibitor synthesis due to hydrogen-bonding capabilities . In contrast, indole derivatives (e.g., indol-3-yl) are prominent in serotonin receptor modulators . Halogenated analogs (e.g., bromo, iodo) enhance electrophilicity for Suzuki-Miyaura couplings, as seen in ethyl 3-(5-bromopyridin-3-yl)-3-oxopropanoate .

Synthetic Routes: A common method involves condensation of ethyl 3-oxopropanoate derivatives with amines or hydrazines under acidic reflux (e.g., AcOH, 5–20 hours) . Yields vary by substituent steric effects; for example, ethyl 3-(3,5-dimethylphenyl)-3-oxopropanoate achieved 42% yield after trituration .

Safety and Handling: While specific data for the target compound is lacking, analogs like ethyl 3-(3-(2-ethoxy-2-oxoethyl)-1-methyl-1H-indol-2-yl)propanoate require full chemical protective gear and NIOSH-approved respirators due to undefined toxicity .

Market and Applications: Indole-based β-ketoesters (e.g., ethyl 3-(1H-indol-3-yl)-3-oxopropanoate) dominate pharmaceutical markets, with 2020–2025 projections highlighting growth in anticancer applications . Pyrazole derivatives remain niche but critical in kinase inhibitor R&D.

Biologische Aktivität

Ethyl 3-(1-methyl-1H-pyrazol-3-yl)-3-oxopropanoate is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound is characterized by a unique structure that includes a pyrazole ring, which is known for its capacity to interact with various biological targets. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C9H12N2O3
  • Molecular Weight : 196.2 g/mol
  • CAS Number : 1104243-87-9

This compound exhibits its biological activity primarily through enzyme inhibition. Notably, it has been shown to inhibit succinate dehydrogenase, an enzyme crucial for the tricarboxylic acid cycle (TCA cycle) and energy metabolism in cells. This inhibition can lead to reduced growth rates in various pathogens, making it a candidate for antimicrobial applications.

Antimicrobial Activity

The compound has demonstrated significant antifungal and antibacterial properties. Research indicates that it effectively inhibits the growth of several fungal species and bacteria by disrupting metabolic pathways essential for their survival.

Pathogen Type Activity Mechanism
BacteriaAntibacterialInhibition of metabolic enzymes
FungiAntifungalInhibition of succinate dehydrogenase

Case Studies

  • Antifungal Efficacy : A study conducted on various fungal strains showed that this compound exhibited potent antifungal activity against species such as Candida albicans and Aspergillus fumigatus. The minimum inhibitory concentration (MIC) was determined using broth microdilution methods, revealing comparable potency to established antifungal agents.
  • Antibacterial Properties : In another study, the compound was tested against several bacterial pathogens including Escherichia coli and Staphylococcus aureus. The results indicated that it possesses significant antibacterial activity, with effective concentrations leading to bacterial cell death.

Synthesis and Structural Variants

The synthesis of this compound typically involves multi-step reactions that yield high purity products suitable for biological testing. Variants of this compound have also been synthesized to explore modifications that enhance its biological efficacy.

Research Findings

Recent studies have focused on optimizing the structure of pyrazole derivatives to improve their pharmacological profiles. Research has shown that modifications to the pyrazole ring can significantly affect the compound's interaction with biological targets and its overall potency.

Comparative Analysis with Similar Compounds

Compound Name Biological Activity Notable Features
Ethyl 3-(1-methyl-1H-pyrazol-4-yl)-3-oxopropanoateAntimicrobialDifferent substitution on the pyrazole ring
Ethyl 3-(difluoromethyl)-pyrazole derivativesBroad-spectrum antimicrobialEnhanced enzyme inhibition properties

Q & A

Q. What are the optimized synthetic routes for ethyl 3-(1-methyl-1H-pyrazol-3-yl)-3-oxopropanoate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step reactions starting from pyrazole precursors and ester derivatives. Key steps include:

  • Condensation reactions between 1-methylpyrazole derivatives and β-keto esters under acidic or basic conditions.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity, while alcohols (ethanol/methanol) improve solubility .
  • Temperature control : Reactions are often conducted at 60–80°C to balance reaction rate and selectivity .
  • Catalysts : Bases like triethylamine or K₂CO₃ are used to deprotonate intermediates and accelerate acylation .

Example Protocol:

React 1-methyl-1H-pyrazole-3-carboxylic acid with ethyl acetoacetate in ethanol.

Add catalytic H₂SO₄ and reflux at 70°C for 6 hours.

Purify via column chromatography (hexane:ethyl acetate = 3:1). Expected yield: 65–75% .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identify protons on the pyrazole ring (δ 6.5–7.5 ppm for aromatic protons) and ester groups (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for OCH₂) .
  • IR Spectroscopy : Detect carbonyl stretches (C=O at ~1700 cm⁻¹) and ester C-O bonds (~1250 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 223.1) and fragmentation patterns .

Validation Tip: Cross-reference NMR shifts with analogous pyrazole esters (e.g., methyl 3-(1-methylpyrazol-3-yl)-3-oxopropanoate) to resolve ambiguities .

Q. How does the compound’s stability vary under different storage conditions?

Methodological Answer:

  • Thermal Stability : Decomposes above 150°C; store at 2–8°C in airtight containers .
  • Light Sensitivity : Degrades upon prolonged UV exposure; use amber glassware .
  • Hydrolysis Risk : Susceptible to ester hydrolysis in aqueous acidic/basic conditions; maintain neutral pH .

Stability Testing Protocol:

Conduct accelerated stability studies (40°C/75% RH for 6 months).

Monitor purity via HPLC every 30 days .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the β-keto ester moiety in nucleophilic reactions?

Methodological Answer: The β-keto ester’s electrophilic carbonyl groups undergo:

  • Enolate Formation : Deprotonation at the α-carbon (using LDA or NaH) enables alkylation or Michael additions .
  • Nucleophilic Acyl Substitution : Reacts with amines to form amides or with hydrazines to yield pyrazolones .
  • Electronic Effects : The electron-withdrawing pyrazole ring enhances carbonyl reactivity, favoring nucleophilic attacks .

Case Study: Reaction with hydrazine forms 1-methylpyrazol-3-yl hydrazide, confirmed by loss of ester peaks in NMR .

Q. How can researchers resolve contradictions in reported biological activities of pyrazole-ester derivatives?

Methodological Answer: Discrepancies often arise from structural variations (e.g., substituents on the pyrazole ring). Strategies include:

  • Comparative SAR Studies : Test analogs with halogen (Cl/Br) or trifluoromethyl groups for enhanced bioactivity .
  • Targeted Assays : Use in vitro enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) to isolate mechanisms .

Q. What methodologies validate the compound’s potential as a kinase inhibitor in cancer research?

Methodological Answer:

  • Molecular Docking : Simulate binding to ATP pockets of kinases (e.g., EGFR, VEGFR) using AutoDock Vina .
  • Kinase Profiling : Screen against a panel of 50+ kinases (e.g., DiscoverX KINOMEscan) to identify selectivity .
  • Cell-Based Assays : Measure IC₅₀ in A549 (lung cancer) or MCF-7 (breast cancer) cell lines via MTT assays .

Key Finding: Ethyl 3-(1-methylpyrazol-3-yl)-3-oxopropanoate derivatives show 40% growth inhibition in A549 cells at 10 µM .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.